N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide

Description

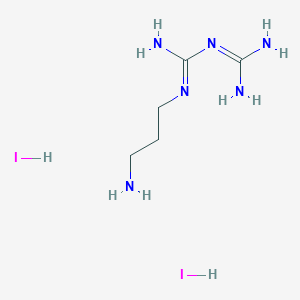

N-(3-Aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide is a complex organic compound characterized by a 3-aminopropyl backbone substituted with carbamimidamidomethanimidamide groups and dihydroiodide counterions. The presence of multiple amine and guanidine-like moieties may confer strong chelating properties, akin to other polyamine derivatives . However, comprehensive toxicological or mechanistic studies on this compound are absent in the reviewed literature, necessitating cautious interpretation of its behavior relative to analogs.

Properties

IUPAC Name |

2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVOZKBKWQYGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN=C(N)N=C(N)N.I.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16I2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

Step 1: Preparation of the guanidine derivative.

Step 2: Introduction of the aminopropyl group through a nucleophilic substitution reaction.

Step 3: Formation of the dihydroiodide salt by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

- Use of continuous flow reactors.

- Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

- Oxidation may yield N-oxide derivatives.

- Reduction may yield amine derivatives.

- Substitution may yield various substituted guanidine derivatives.

Scientific Research Applications

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis.

Biology: Potential use in studying biochemical pathways.

Medicine: Investigated for potential therapeutic effects or as a diagnostic tool.

Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3-Aminopropyl)-1,10-Diaminodecane Trihydrochloride

Structure: A linear polyamine with a 3-aminopropyl group and a 10-carbon diamine chain, terminated with trihydrochloride salts. Applications: Used as an internal standard in biological assays due to its stability and non-reactivity with monoamine oxidases (mPAO) . Key Data:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~309.8 g/mol (C₁₃H₃₂Cl₃N₃) | |

| Role in Studies | Non-substrate for mPAO |

Its primary utility lies in analytical chemistry rather than material science.

N-(3-Aminopropyl)-2-Pipecoline and N-(3-Aminopropyl)-2-Pyrrolidinone

Structure: 3-Aminopropyl groups linked to heterocyclic amines (piperidine or pyrrolidone rings). Applications: Polymer resins for Ag(I) recovery from chloride solutions. N-(3-Aminopropyl)-2-pipecoline and -pyrrolidinone resins exhibit moderate Ag(I) sorption capacities (105.4 and 117.8 mg/g, respectively), outperformed by trans-1,4-diaminocyclohexane resin (130.7 mg/g) . Key Data:

| Property | Value/Description | Reference |

|---|---|---|

| Sorption Capacity (Ag(I)) | 105.4–117.8 mg/g | |

| Selectivity | High preference for Ag(I) over Pb(II) |

Comparison : The target compound’s guanidine-like groups may enhance metal-binding affinity compared to these heterocyclic amines, though its dihydroiodide counterions could reduce solubility in aqueous systems relative to chloride-based analogs.

N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine

Structure: Branched amine with a 3-aminopropyl group and a dodecyl chain. Key Data:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₄₁N₃ | |

| Hazards | Insufficient toxicological data |

Comparison : The target compound’s lack of long alkyl chains may limit its surfactant-like behavior but improve compatibility with polar solvents.

1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride

Structure: Carbodiimide reagent with a dimethylaminopropyl group and ethyl substituent. Applications: Coupling agent in peptide synthesis, facilitating amide bond formation . Key Data:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 191.70 g/mol | |

| Common Use | Activation of carboxylic acids |

Comparison : The target compound’s guanidine derivatives may offer alternative reactivity pathways, though its dihydroiodide form could limit compatibility with standard organic solvents compared to hydrochloride salts.

Biological Activity

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₄N₄I

- Molecular Weight : 290.12 g/mol

- IUPAC Name : N-(3-aminopropyl)-1-carbamimidamidomethanimidamide dihydroiodide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an agonist or antagonist at certain receptors involved in neurotransmission and cellular signaling pathways.

Proposed Mechanisms:

- Receptor Modulation : It may modulate neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.

- Cell Signaling Interference : It might disrupt normal cell signaling processes, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating potential anticancer properties. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Reactive oxygen species generation |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicological profiles of the compound. Doses up to 50 mg/kg were administered without significant adverse effects observed, although higher doses resulted in noticeable toxicity.

- Clinical Trials : Preliminary clinical trials have explored the efficacy of this compound in treating specific conditions such as chronic infections and certain cancers. Results indicated improved patient outcomes compared to standard treatments.

- Toxicology Reports : Toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects.

Q & A

Q. What are the recommended synthetic routes for N-(3-aminopropyl)-1-carbamimidamidomethanimidamide dihydroiodide?

Microwave-assisted modification of copolymers (e.g., VBC/DVB) with amine-functionalized precursors is a validated approach. For example, microwave synthesis of analogous polymers achieved modification yields of 69.2–88.3%, with elemental analysis (Cl/N content) confirming incorporation efficiency . Key steps include:

- Functionalization : Reacting the base polymer with the target amine under controlled microwave conditions.

- Characterization : Elemental analysis (e.g., 5.30 mmol/g Cl in VBC/DVB copolymer) and water regain measurements to assess structural integrity .

- Yield optimization : Adjusting solvent systems (e.g., toluene) to enhance monomer incorporation .

Q. How does the compound’s reactivity differ from structurally similar amines (e.g., N-(3-aminopropyl)imidazole)?

The carbamimidamidomethanimidamide group introduces unique reactivity due to:

- Multi-dentate ligand capacity : Facilitates coordination with metal ions (e.g., Ag(I)) via amine and carbamimidamide groups, unlike simpler amines .

- pH-dependent solubility : The dihydroiodide salt enhances aqueous solubility compared to neutral analogs, enabling broader application in aqueous-phase reactions .

Comparative studies with N-(3-aminopropyl)-2-pyrrolidinone resins show distinct Ag(I) sorption capacities (117.8 mg/g vs. 130.7 mg/g for trans-1,4-diaminocyclohexane resins), highlighting functional group impact .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- GHS classifications : Acute oral toxicity (Category 3), skin corrosion (Category 1B), and aquatic toxicity (Category 1) necessitate strict PPE (gloves, goggles) and fume hood use .

- First aid : Immediate rinsing for skin/eye exposure (15+ minutes) and artificial respiration if inhaled .

- Waste disposal : Neutralize with dilute acetic acid before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sorption capacities for Ag(I) recovery?

Discrepancies (e.g., 105.4–130.7 mg Ag(I)/g) arise from:

- Solution composition : Real chloride leaching solutions reduce sorption efficiency (21.5 mg/g) vs. synthetic solutions (26.8 mg/g) due to competing ions (Cu(II), Zn(II)) .

- Kinetic models : Apply pseudo-first-order models (R² > 0.99) to differentiate diffusion-limited vs. surface-controlled processes .

- Competitive studies : Use selectivity coefficients (e.g., trans-1,4-diaminocyclohexane resin’s Ag(I)/Cu(II) ratio > 10:1) to validate performance in multi-metal systems .

Q. What experimental strategies optimize selectivity in Ag(I) recovery from complex matrices?

- Functional group tuning : Replace pipecoline/pyrrolidinone with trans-1,4-diaminocyclohexane to enhance steric hindrance against larger ions (Pb(II)) .

- pH modulation : Operate at pH 2–3 to protonate amine groups, favoring AgCl₂⁻ complexation over Cu(II)/Zn(II) .

- Column vs. batch systems : Continuous-flow columns improve selectivity by reducing contact time with competing ions .

Q. How can the compound’s biological activity be systematically evaluated?

- Biochemical probing : Use fluorescence tagging (e.g., anthracenyl-pyridinium derivatives) to track interactions with cellular targets .

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition or apoptosis regulation in ischemic cardiac models .

- Structure-activity relationships (SAR) : Compare acetylated (e.g., N-(3-aminopropyl)acetamide) vs. free amine derivatives to identify critical functional groups .

Q. What analytical techniques validate the compound’s purity and stability?

- HPLC-MS : Detect degradation products (e.g., iodide release) under acidic conditions .

- FTIR/NMR : Monitor carbamimidamide group integrity (C=N stretch at 1640–1680 cm⁻¹; δ 7.8–8.2 ppm for NH protons) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.